tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate
Overview
Description
tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate: is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . . This compound is often used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-aminoethyl2-hydroxyethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol and 2-hydroxyethylamine . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yields and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-aminoethyl2-hydroxyethylcarbamate is used as a protecting group for amino acids in peptide synthesis . Its stability under mild acidic conditions makes it ideal for temporary protection during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions . It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Medicine: In medicine, this compound is explored for its potential as a prodrug . Prodrugs are inactive compounds that can be metabolized into active drugs within the body, offering controlled release and targeted delivery .
Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . Its versatility and reactivity make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-aminoethyl2-hydroxyethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with active sites, inhibiting or modifying enzyme activity . This interaction can alter metabolic pathways and cellular functions, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the aminoethyl and hydroxyethyl groups.
N-Boc-protected amines: Commonly used in peptide synthesis but differ in the protecting group structure.
tert-Butyl esters: Used in organic synthesis but have different functional groups.
Uniqueness: tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate is unique due to its dual functional groups (aminoethyl and hydroxyethyl), which provide additional reactivity and versatility in chemical synthesis . Its stability and ease of removal under mild conditions make it a preferred choice for protecting amino groups in complex synthetic routes .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11(5-4-10)6-7-12/h12H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRQZMNSOFBORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177022 | |
Record name | 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364056-56-4 | |
Record name | 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364056-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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